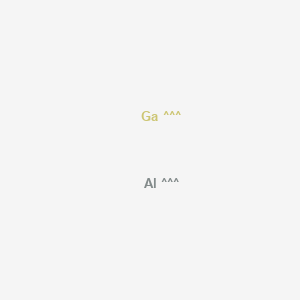
Aluminum;gallium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum-gallium is a compound formed by the combination of aluminum and gallium. This compound is known for its unique properties, such as its ability to form a degenerate alloy that results from liquid gallium infiltrating the crystal structure of aluminum metal . The resulting alloy is very weak and brittle, being broken under the most minute pressure. The alloy is also chemically weaker, as the gallium inhibits the aluminum from forming a protective oxide layer .
準備方法
The preparation of aluminum-gallium alloy involves several steps. One common method includes placing metal gallium into a sealed flask and heating it to a temperature of 50°C to melt the gallium . The metal aluminum is then mechanically scraped to remove the surface oxidation film under the protection of an inert gas such as argon . The liquid gallium is then covered on the surface of the exposed pure aluminum substrate continuously under the protection of the inert gas . The mixture is then placed into a vacuum heating furnace and heat preservation is carried out for 10-60 minutes at a temperature of 50-200°C to prepare the aluminum-gallium alloy .
化学反応の分析
Aluminum-gallium alloy undergoes several types of chemical reactions. One notable reaction is its ability to react with water to produce hydrogen gas, aluminum hydroxide, and gallium metal . Normally, aluminum does not react with water due to the formation of a passivation layer of aluminum oxide. the presence of gallium prevents the formation of this protective layer, allowing the aluminum to react with water . This reaction can be represented as: [ \text{2Al} + \text{6H}_2\text{O} \rightarrow \text{2Al(OH)}_3 + \text{3H}_2 ]
科学的研究の応用
Aluminum-gallium has several scientific research applications. In catalysis, cationic aluminum, gallium, and indium complexes have been utilized as Lewis acid catalysts in various organic transformations ranging from classical organic reactions to polymerization reactions . Additionally, gallium compounds have displayed anti-inflammatory and immunosuppressive activity in animal models of human disease and have shown potential as antimicrobial agents against certain pathogens .
作用機序
The mechanism by which aluminum-gallium exerts its effects involves the infiltration of liquid gallium into the crystal structure of aluminum metal . This infiltration weakens the alloy, making it brittle and chemically weaker by inhibiting the formation of a protective oxide layer . In catalysis, the cationic charge introduced to aluminum and gallium complexes enhances their Lewis acidity, improving their catalytic reactivity and selectivity in organic and polymer synthesis .
類似化合物との比較
Aluminum and gallium share several similarities and differences. Both elements belong to group 13 of the periodic table and have similar chemical properties . gallium has a lower melting point (29.76°C) compared to aluminum (660°C) and a higher density (5.904 g/cm³) compared to aluminum (2.7 g/cm³) . Gallium is primarily used in the semiconductor industry, while aluminum is widely used in aerospace, automotive, and construction industries . Similar compounds to aluminum-gallium include gallium arsenide (GaAs), which is used in semiconductors and has a larger bandgap compared to gallium .
特性
分子式 |
AlGa |
|---|---|
分子量 |
96.705 g/mol |
IUPAC名 |
aluminum;gallium |
InChI |
InChI=1S/Al.Ga |
InChIキー |
RNQKDQAVIXDKAG-UHFFFAOYSA-N |
正規SMILES |
[Al].[Ga] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


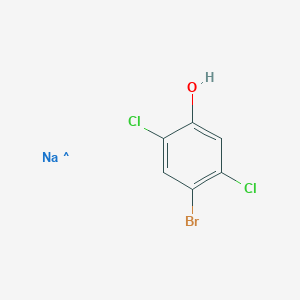
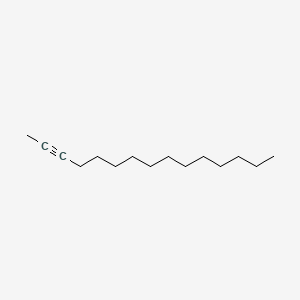
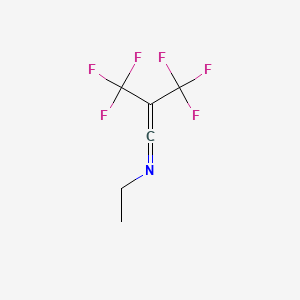
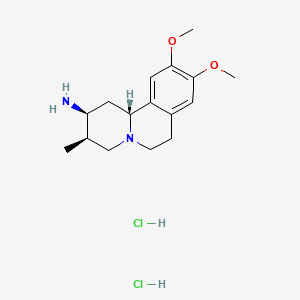
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
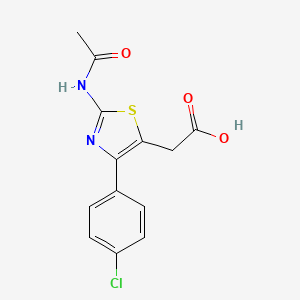
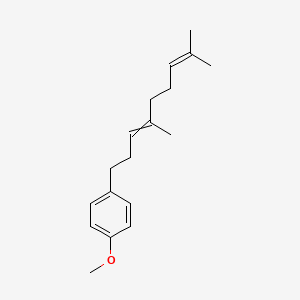
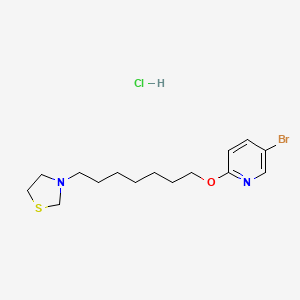
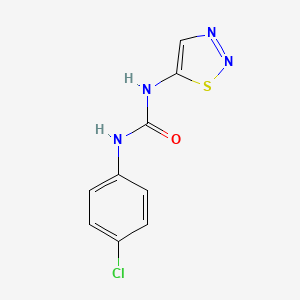
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
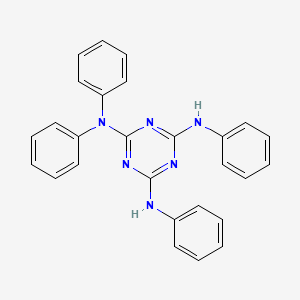
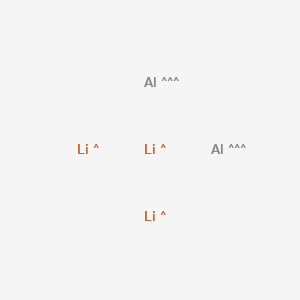
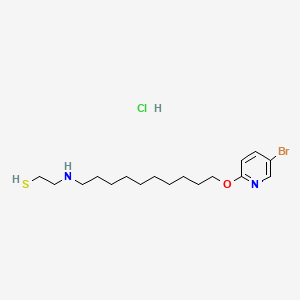
![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)
